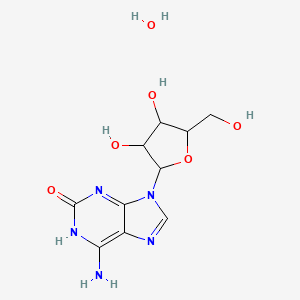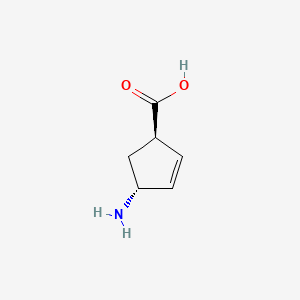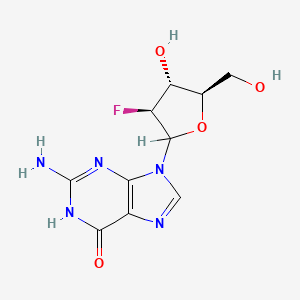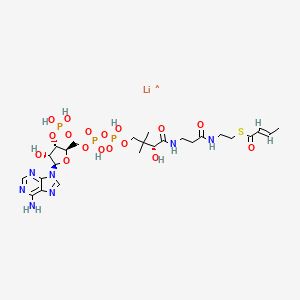
Isoguanosine Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoguanosine Hydrate is a naturally occurring isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine. Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
作用机制
Target of Action
Isoguanosine Hydrate (isoG) is an isomer of guanosine (G), differing from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG
Mode of Action
Like guanosine, isoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . This self-assembly is a result of the unique 2-amino and 6-carbonyl groups acting as a hydrogen bond donor and receptor, respectively .
Biochemical Pathways
It’s known that isog can self-assemble into various supramolecular structures , which could potentially interact with various biochemical pathways.
Result of Action
IsoG shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . .
Action Environment
It’s known that isog can self-assemble into various supramolecular structures in the presence of various cations , suggesting that the presence and type of cations in the environment could potentially influence isoG’s action.
生化分析
Biochemical Properties
Isoguanosine Hydrate plays a crucial role in biochemical reactions due to its ability to self-assemble into various supramolecular structures such as tetramers and decamers in the presence of cations . It interacts with several enzymes and proteins, including IMP pyrophosphorylase and glutamic acid dehydrogenase . The 5’-di and -tri-phosphates of this compound inhibit glutamic acid dehydrogenase, affecting the enzyme’s activity and subsequent biochemical pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by stimulating the accumulation of cyclic-AMP in the brain . Additionally, this compound exhibits strong anti-cancer effects against several cancer cell lines, including P338, L5178Y, Sp2/O, HL60, and Lymphoma Raji, both in vitro and in vivo . It is believed to enter cells through simple diffusion or a combination of diffusion and active transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can self-assemble into supramolecular structures, which may play a role in its biological activity . The compound also inhibits specific enzymes, such as IMP pyrophosphorylase and glutamic acid dehydrogenase, by binding to their active sites . Furthermore, this compound has been shown to regulate the dephosphorylation of epidermal growth factor receptor (EGFR), inducing apoptosis in cancer cells via the caspase-dependent signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity for extended periods under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained anti-cancer activity and minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses are effective in inhibiting central excitation and spinal reflexes, while higher doses may lead to muscle relaxation through central pathways . Toxic or adverse effects at high doses have been observed, indicating a threshold for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as IMP pyrophosphorylase and glutamic acid dehydrogenase . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in nucleic acid metabolism has also been studied, highlighting its importance in genetic research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isoguanosine typically involves the protection of the sugar moiety by selective acetylation, followed by reaction with phosphorus oxychloride and N,N-dimethylaniline to yield the 6-chloropurine nucleoside. This intermediate is then subjected to further reactions to obtain isoguanosine .
Industrial Production Methods: Large-scale synthesis of high-purity isoguanosine involves similar steps but optimized for industrial production. The cost of commercially available isoguanosine on a gram scale is relatively high due to the complexity of the synthesis process .
化学反应分析
Types of Reactions: Isoguanosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield amino derivatives .
科学研究应用
Isoguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the formation of supramolecular structures such as gels and ionophores.
Biology: Isoguanosine plays a role in genetic studies due to its ability to form stable base pairs.
Industry: Isoguanosine is used in the development of new materials and nanostructures.
相似化合物的比较
Guanosine: The parent compound from which isoguanosine is derived.
Inosine: Another nucleoside with similar properties but different functional group positioning.
Xanthosine: A nucleoside that shares some structural similarities with isoguanosine.
Uniqueness: Unlike guanosine, isoguanosine can form mixed quartets with guanosine, which may induce the formation of mixed tetraplexes .
属性
CAS 编号 |
359436-55-8 |
|---|---|
分子式 |
C10H15N5O6 |
分子量 |
301.26 g/mol |
IUPAC 名称 |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 |
InChI 键 |
XJFGKAOCZWFNPZ-GWTDSMLYSA-N |
SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
手性 SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.O |
规范 SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
同义词 |
1,2-Dihydro-2-oxo-adenosine Hydrate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
